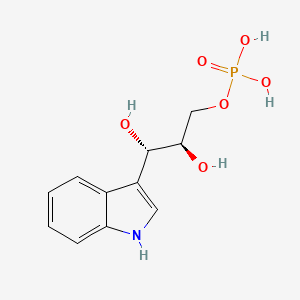

Indole-3-glycerol phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate is the (1S,2R)-diastereomer of 1-C-(indol-3-yl)glycerol 3-phosphate. It is a conjugate acid of a (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate(2-).

科学的研究の応用

Hepatic Protection by Indole Derivatives

Indole-3-glycerol phosphate and its derivatives, such as Indole-3-Carbinol (I3C) and 3,3'-Diindolylmethane (DIM), have shown significant protective effects against chronic liver injuries. These compounds modulate transcriptional factors, alleviate oxidative stress, inhibit DNA synthesis, and influence cell activation, proliferation, and apoptosis. They also regulate enzymes related to hepatitis viral replication, lipogenesis, ethanol metabolism, and detoxification of hepatotoxic substances. Their immunomodulatory functions contribute to the improvement of conditions like non-alcoholic steatohepatitis by inhibiting pro-inflammatory cytokines and chemokines, thereby reducing microbial-induced liver injuries (Wang et al., 2016).

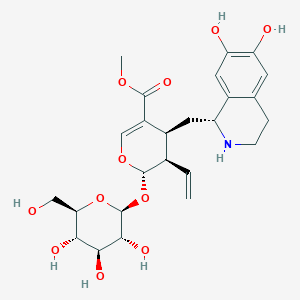

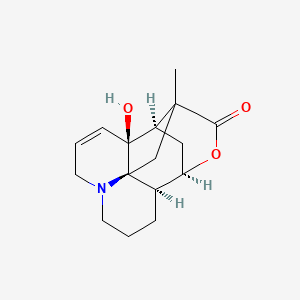

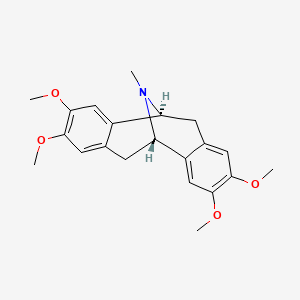

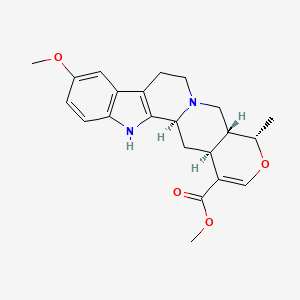

Pharmacological Potential of Plant-Based Indole Alkaloids

Plant-based indole alkaloids exhibit a wide array of pharmacological activities due to the indole nucleus. These activities include anticancer, antibacterial, antiviral, antimalarial, antifungal, anti-inflammatory, antidepressant, analgesic, hypotensive, anticholinesterase, antiplatelet, antidiarrheal, spasmolytic, antileishmanial, lipid-lowering, antimycobacterial, and antidiabetic effects. Research on these compounds may lead to the identification of new lead compounds for therapeutic applications (Omar et al., 2021).

Indole Synthesis and Classification

The synthesis of indoles, including indole-3-glycerol phosphate, has been a focus of organic chemistry due to their presence in a variety of biologically active compounds. A comprehensive classification of indole synthesis methods provides a framework for understanding the diverse strategies used in their production. This classification aids in identifying the history and current state of art in indole synthesis, which is crucial for the development of new compounds with potential scientific research applications (Taber & Tirunahari, 2011).

Impact of Gut-Bacteria-Derived Indole Derivatives

Indole and its derivatives, produced by the metabolism of tryptophan by intestinal microorganisms, play significant roles in maintaining intestinal homeostasis and influencing liver metabolism and immune responses. These compounds activate nuclear receptors, regulate intestinal hormones, and serve as signaling molecules, showing promising therapeutic prospects in treating intestinal and liver diseases (Li et al., 2021).

Umpolung Strategies for Indole Functionalization

The concept of umpolung, or polarity inversion, has been applied to indole chemistry to overcome limitations in synthesizing certain indole derivatives. This approach allows for the functionalization of indoles, particularly at the C2 position, which is significant for creating bioactive compounds for scientific research. This review highlights the advancements in C2 umpolung of indoles, emphasizing its importance in synthetic and pharmaceutical chemistry (Deka et al., 2020).

特性

製品名 |

Indole-3-glycerol phosphate |

|---|---|

分子式 |

C11H14NO6P |

分子量 |

287.21 g/mol |

IUPAC名 |

[(2R,3S)-2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |

InChI |

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17)/t10-,11+/m1/s1 |

InChIキー |

NQEQTYPJSIEPHW-MNOVXSKESA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@@H]([C@@H](COP(=O)(O)O)O)O |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

正規SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

同義語 |

indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

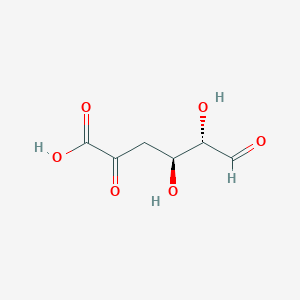

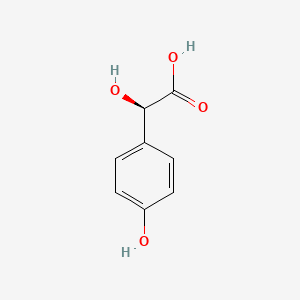

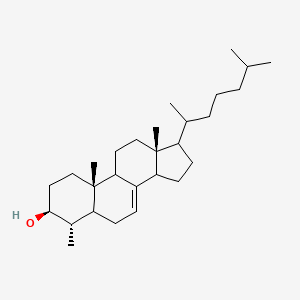

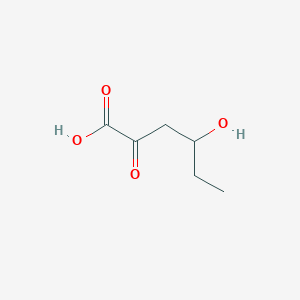

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。